molecular formula C7H3Cl2FO B1424262 2,6-Dichloro-4-fluorobenzaldehyde CAS No. 1182709-86-9

2,6-Dichloro-4-fluorobenzaldehyde

Cat. No. B1424262
M. Wt: 193 g/mol
InChI Key: UOQMGQYMDHYXTB-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It is used as a synthetic intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of 2,6-Dichloro-4-fluorobenzaldehyde involves several steps. A preparation method involves performing a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . Another method involves the reaction of 2-fluoro-6-chlorobenzaldehyde and 2,6-difluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-fluorobenzaldehyde is represented by the InChI code 1S/C7H3Cl2FO/c8-6-1-4 (10)2-7 (9)5 (6)3-11/h1-3H . The molecular weight of the compound is 193 .


Chemical Reactions Analysis

2,6-Dichloro-4-fluorobenzaldehyde can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions when activated by substitution with strongly electron-attracting groups .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-fluorobenzaldehyde is a solid substance that should be stored in an inert atmosphere at room temperature . Its boiling point is predicted to be 235.5±35.0 °C .

Scientific Research Applications

Application 1: Synthesis of Fipronil

  • Summary of the Application : Fipronil is a heavily substituted pyrazole-based heterocycle, a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
  • Methods of Application or Experimental Procedures : A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide. Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .
  • Results or Outcomes : Fipronil and its derivatives have shown a wide range of biological activities. Its synthetic analogs have been tested in rats via metabolic pathways through the oxidation of sulfoxide, and hapten designs have been carried out to induce antibiotic features .

Application 2: Light-Induced Reduction in Oxidized DCBQ

  • Summary of the Application : The study observed the light-induced reduction in oxidized DCBQ in the presence of algal cells .
  • Methods of Application or Experimental Procedures : 30 µM of DCBQ dissolved in dimethyl sulfoxide was added to 1 mL of cell suspension with a Chl concentration of 10 µg mL –1 in a growth medium .
  • Results or Outcomes : The results of this study are not specified in the source .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

2,6-dichloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQMGQYMDHYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702679
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-fluorobenzaldehyde

CAS RN

1182709-86-9
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NK Lim, H Zhang, CG Sowell, F Gosselin - Tetrahedron Letters, 2020 - Elsevier
The development of an expedient synthesis to GDC-0852 (1), a reversible BTK inhibitor drug candidate, is described. The key starting material tricyclic lactam 5 was prepared by an …
Number of citations: 4 www.sciencedirect.com

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